molecular formula C10H11BrO2 B2939477 3-(2-Bromo-3-methylphenyl)propanoic acid CAS No. 66790-60-1

3-(2-Bromo-3-methylphenyl)propanoic acid

Cat. No. B2939477
CAS RN: 66790-60-1
M. Wt: 243.1
InChI Key: CDVZSMCWMZGCGE-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-methylphenyl)propanoic acid is a chemical compound with the molecular weight of 243.1 . It is a powder at room temperature . The IUPAC name for this compound is 3-(3-bromo-2-methylphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) . This indicates that the compound has a benzene ring with a bromine and a methyl group attached, and a propanoic acid group attached to the benzene ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 243.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced 1,3-propanediol and 2,3-butanediol are highlighted for their wide range of applications, underlining the importance of efficient separation and purification techniques due to their significant cost implications in microbial production. This review focuses on current separation methods and suggests future directions for improving downstream processing efficiency, which could be relevant to compounds like 3-(2-Bromo-3-methylphenyl)propanoic acid in terms of purification and application development (Zhi-Long Xiu & A. Zeng, 2008).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including structures similar to this compound, have been studied for their anticancer properties. This review covers the synthesis and biological evaluation of various cinnamoyl acids and derivatives, highlighting their underutilized potential in medicinal research and the need for further exploration in this area (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) demonstrates a wide array of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, among others. This review emphasizes the need for more research to optimize its use, suggesting that similar compounds could also possess significant therapeutic benefits (M. Naveed et al., 2018).

Applications of Phosphonic Acid

Phosphonic acid and its derivatives are used across various research fields due to their bioactive properties, surface functionalization capabilities, and role in material science. This comprehensive review of phosphonic acids’ synthesis methods and applications might provide insights into the utility of structurally or functionally related compounds like this compound (C. M. Sevrain et al., 2017).

Reactive Extraction of Carboxylic Acids

This review discusses the extraction of carboxylic acids from aqueous solutions, emphasizing the efficiency of supercritical CO2 and other solvents in the separation process. Such methodologies could be applicable to or inform the extraction and purification processes for compounds like this compound, enhancing their practical applications in various scientific domains (M. Djas & M. Henczka, 2018).

Safety and Hazards

The safety information available indicates that 3-(2-Bromo-3-methylphenyl)propanoic acid may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(2-bromo-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVZSMCWMZGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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